molecular formula C15H10ClNO B1296745 2-chloro-1-phenyl-1H-indole-3-carbaldehyde CAS No. 38367-40-7

2-chloro-1-phenyl-1H-indole-3-carbaldehyde

Cat. No. B1296745
CAS RN: 38367-40-7
M. Wt: 255.7 g/mol
InChI Key: IOEMMFHEICHTSW-UHFFFAOYSA-N
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Description

2-chloro-1-phenyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C15H10ClNO . It is a derivative of indole, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of 2-chloro-1-phenyl-1H-indole-3-carbaldehyde consists of an indole ring substituted with a phenyl group at the 1-position, a chlorine atom at the 2-position, and a carbaldehyde group at the 3-position . The exact 3D conformer is not specified in the retrieved sources .


Chemical Reactions Analysis

While specific chemical reactions involving 2-chloro-1-phenyl-1H-indole-3-carbaldehyde are not detailed in the retrieved sources, indole-3-carbaldehyde derivatives are known to undergo various reactions . These include C–C and C–N coupling reactions and reductions .


Physical And Chemical Properties Analysis

2-chloro-1-phenyl-1H-indole-3-carbaldehyde has a molecular weight of 255.70 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . Its topological polar surface area is 22 Ų .

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

2-chloro-1-phenyl-1H-indole-3-carbaldehyde plays a role in the synthesis of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This process is facilitated by gold(I)-catalyzed cycloisomerization, illustrating the compound's utility in creating complex organic structures with potential pharmaceutical applications (Kothandaraman et al., 2011).

Antioxidant Properties

The compound has been utilized in the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives. These derivatives have demonstrated significant antioxidant activity, indicating potential for therapeutic use in combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

Anticonvulsant Activity

Research has also explored its use in synthesizing new indole derivatives with anticonvulsant and antimicrobial properties. The studies highlight the versatility of 2-chloro-1-phenyl-1H-indole-3-carbaldehyde in medicinal chemistry, particularly in developing novel treatments for neurological disorders (Gautam, Gupta, & Yogi, 2021).

Chemical Synthesis and Molecular Docking Studies

This compound has been involved in the synthesis of 2-phenyl indole and its derivatives for instrumental analysis and molecular docking studies. These studies are crucial in drug discovery, highlighting the compound's role in identifying new therapeutic targets (Singh & Malik, 2016).

Green and Sustainable Nanocatalysis

Indole-3-carbaldehyde, which includes 2-chloro-1-phenyl-1H-indole-3-carbaldehyde, is a key synthon in organic chemistry. Its use in nanocatalyzed Knoevenagel condensation demonstrates the compound's role in green and sustainable chemical processes, contributing to environmentally friendly chemical synthesis (Madan, 2020).

Safety And Hazards

The safety and hazards associated with 2-chloro-1-phenyl-1H-indole-3-carbaldehyde are not specified in the retrieved sources .

properties

IUPAC Name

2-chloro-1-phenylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-15-13(10-18)12-8-4-5-9-14(12)17(15)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEMMFHEICHTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310950
Record name 2-chloro-1-phenyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-phenyl-1H-indole-3-carbaldehyde

CAS RN

38367-40-7
Record name 38367-40-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-1-phenyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorous oxychloride (50 mL, 538 mmol) is added slowly to a solution of DMF (50 mL) in dichloromethane (50 mL) maintaining the temperature at 5° C. After 30 min, a solution of 1-phenyl-1H-indol-2-one (25 g, 120 mmol) and pyridine (25 mL, 309 mmol) in chloroform (125 mL) is added and the reaction is stirred 48 hr at room temperature. The reaction is poured into ice water (600 mL) and the aqueous layer is separated and extracted with chloroform (3×200 mL). The combined organic layer and extracts is dried, filtered and concentrated. The solid residue is crystallized from ethanol to afford 2-chloro-1-phenyl-1H-indole-3-carboxaldehyde (12.0 g, 39.25% yield) as an orange solid. NMR (CDCl3) 10.21 (1H, s), 8.37 (1H, d), 7.60 (3H, m), 7.41 (2H, m), 7.38 (1H, t), 7.28 (1H, m), 7.10 (1H, d). A second crop (7.5 g, 24.5% yield) is obtained by concentration of the filtrate and chromatography the residue eluting with dichloromethane.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-1H-indole-3-carboxaldehyde (5.00 g, 27.8 mmol), phenylboronic acid (6.79 g, 55.6 mmol), cupric acetate (10.11 g, 55.7 mmol), pyridine (4.40 g, 55.7 mmol), triethylamine (5.63 g, 55.6 mmol), 4 Å molecular sieves (15.0 g) dichloromethane (300 mL) is stirred at room temperature for 4 d. The reaction mixture is filtered through a pad of Celite and the filtrate is washed with water, with 2N aq hydrochloric acid, with sat aq sodium bicarbonate, with brine, dried, filtered and concentrated. The residue is purified by chromatography eluting with dichloromethane. Product containing fractions are combined and concentrated to afford 2-chloro-1-phenyl-1H-indole-3-carboxaldehyde (4.40 g, 88% yield) as a yellow solid. NMR (CDCl3) 12.30 (1H, s), 8.37 (1H, d), 7.58-7.70 (3H, m), 7.43 (2H, d), 7.23-7.40 (2H, m), 7.10 (1H, d).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.79 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
10.11 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Abramov, E Ceulemans, C Jackers… - Tetrahedron, 2001 - Elsevier
… From 2-chloro-1-phenyl-1H-indole-3-carbaldehyde (0.51 g, 2.0 mmol) and 5-amino-3-methylisoxazole 2f (0.20 g, 2.0 mmol). Yield 285 mg, 48%, mp 197C. H NMR (CDCl 3 , δ): 8.58 (s, …
Number of citations: 39 www.sciencedirect.com

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